
5-Hydroxy Propranolol
Descripción general
Descripción
LY 293284 es un compuesto químico de investigación desarrollado por la compañía farmacéutica Eli Lilly. Es conocido por su potente y selectiva acción como agonista completo del receptor 5-HT1A . Este compuesto se derivó a través de la simplificación estructural del LSD psicodélico basado en ergolina, pero es mucho más selectivo para el receptor 5-HT1A con más de 1000 veces la selectividad sobre otros subtipos de receptores de serotonina y otros objetivos .
Análisis De Reacciones Químicas
LY 293284 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Properties
5-Hydroxy Propranolol exhibits biological activity similar to its parent compound, Propranolol. It interacts with beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This action leads to various physiological effects, including:
- Reduction of Heart Rate : 5-OHP contributes to the overall cardioprotective effects observed with Propranolol.
- Migraine Prevention : Research indicates that 5-OHP may play a role in reducing the frequency and severity of migraine headaches due to its beta-blocking properties .
Metabolic Pathways
The metabolism of Propranolol involves several pathways, with glucuronidation being a primary route. Studies have identified multiple uridine 5’-diphospho-glucuronosyltransferases (UGTs) that facilitate the glucuronidation of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . This metabolic process is crucial for understanding the pharmacokinetics of Propranolol and its metabolites.
Cardiovascular Applications
This compound is investigated for its potential in managing various cardiovascular conditions:
- Hypertension : As a beta-blocker metabolite, it may help in controlling blood pressure levels.
- Angina Pectoris : Similar to Propranolol, it can alleviate symptoms by reducing myocardial oxygen demand .
Neurological Applications
The compound has been studied for its effects on neurological conditions:
- Migraine Treatment : Clinical studies support the use of Propranolol and its metabolites in migraine prophylaxis .
- Performance Anxiety : Off-label use includes managing anxiety symptoms related to performance situations .
Pediatric Applications
This compound has shown promise in treating infantile hemangiomas (IH). Research indicates that it suppresses angiogenesis and may inhibit the growth of IH stem cells .
Case Studies and Research Findings
Mecanismo De Acción
LY 293284 ejerce sus efectos al actuar como un agonista completo en el receptor 5-HT1A . Este receptor es un subtipo del receptor de serotonina, que está involucrado en varios procesos fisiológicos, incluida la regulación del estado de ánimo, la ansiedad y la cognición. Al unirse selectivamente y activar el receptor 5-HT1A, LY 293284 puede modular estos procesos .
Comparación Con Compuestos Similares
LY 293284 es único en su alta selectividad para el receptor 5-HT1A en comparación con otros subtipos de receptores de serotonina . Los compuestos similares incluyen:
8-OH-DPAT: Otro agonista del receptor 5-HT1A, pero con menos selectividad en comparación con LY 293284.
RDS-127: Un compuesto con efectos ansiogénicos similares pero diferente selectividad del receptor.
RU-28306: Otro compuesto con propiedades farmacológicas similares pero diferente estructura química.
Estos compuestos resaltan la singularidad de LY 293284 en términos de su selectividad y potencia en el receptor 5-HT1A.
Métodos De Preparación
La síntesis de LY 293284 implica la simplificación estructural del LSD psicodélico basado en ergolina . Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Los métodos de producción industrial para LY 293284 no se han detallado en la literatura disponible.
Actividad Biológica
5-Hydroxy Propranolol (5-OHP) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in treating cardiovascular conditions. Understanding the biological activity of 5-OHP involves examining its metabolic pathways, pharmacological properties, and clinical implications.
Metabolism and Formation
5-OHP is primarily formed through the hydroxylation of propranolol, catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is crucial since it determines the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.
Key Metabolic Pathways
- Hydroxylation : Propranolol undergoes hydroxylation at the 4-, 5-, and 7- positions, with CYP2D6 being the main isoform responsible for these reactions. Among these, 4-hydroxypropranolol (4-OHP) is the most abundant metabolite, followed by 5-OHP and 7-OHP .
- Glucuronidation : Following hydroxylation, 5-OHP can be conjugated to glucuronic acid via uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that several UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT2A1, are involved in this process .
Pharmacological Activity
The biological activity of this compound is closely related to its ability to retain beta-blocking properties similar to propranolol itself. Research indicates that both 4-OHP and 5-OHP exhibit significant beta-blocker activity.
Comparative Activity Table
Metabolite | Beta-Blocking Activity | Notes |
---|---|---|
Propranolol | High | Standard beta-blocker |
4-Hydroxypropranolol | Equipotent | Comparable efficacy to propranolol |
5-Hydroxypropranolol | Moderate | Retains some beta-blocking effects |
Case Studies and Clinical Implications
Several studies have explored the clinical relevance of 5-OHP in various patient populations, particularly focusing on its role in cardiovascular therapy.
Case Study Insights
- Patient Response Variability : A study involving patients with different CYP2D6 genotypes demonstrated variability in the metabolism of propranolol and its metabolites. Patients with extensive metabolizer phenotypes showed higher levels of both 4-OHP and 5-OHP compared to poor metabolizers .
- Urinary Excretion Patterns : Analysis of urine samples post-propranolol administration revealed that glucuronidated forms of both 5-OHP and 7-OHP were present, indicating active metabolism and potential elimination pathways for these metabolites .
Research Findings
Recent research has provided insights into the enzymatic mechanisms involved in the synthesis and metabolism of 5-OHP:
- Enzyme Specificity : Studies have shown that specific UGTs preferentially glucuronidate different hydroxypropranolols. For instance, UGT1A9 exhibited notable activity towards both 5-OHP and 7-OHP, highlighting the complexity of metabolic pathways .
- In Vitro Studies : In vitro experiments utilizing human liver microsomes have confirmed that both hydroxylation and subsequent glucuronidation are critical for determining the pharmacological profile of propranolol's metabolites .
Propiedades
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
Record name | 5′-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?
A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and this compound. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []
Q2: Were there any other metabolic pathways observed for propranolol in this study?
A: Yes, besides ring-oxidation leading to this compound and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.